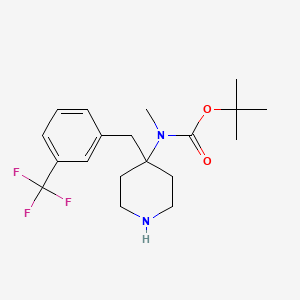

tert-Butyl methyl(4-(3-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate

Description

tert-Butyl methyl(4-(3-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate is a piperidine-based carbamate derivative featuring a trifluoromethylbenzyl substituent at the 4-position of the piperidine ring. The compound integrates a tert-butyl carbamate group with a methyl substitution on the nitrogen, contributing to its steric and electronic properties. This structural motif is common in medicinal chemistry, where the trifluoromethyl group enhances metabolic stability and lipophilicity, while the carbamate moiety serves as a protective group or modulates solubility.

Properties

Molecular Formula |

C19H27F3N2O2 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

tert-butyl N-methyl-N-[4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]carbamate |

InChI |

InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24(4)18(8-10-23-11-9-18)13-14-6-5-7-15(12-14)19(20,21)22/h5-7,12,23H,8-11,13H2,1-4H3 |

InChI Key |

BFQDZXSSXCNYHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1(CCNCC1)CC2=CC(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(4-(3-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 4-(3-(trifluoromethyl)benzyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The piperidine ring and benzyl group undergo selective oxidation and reduction:

-

Oxidation : Treatment with potassium permanganate () under acidic conditions oxidizes the benzyl group to a ketone or carboxylic acid derivative, depending on reaction time and temperature.

-

Reduction : Lithium aluminum hydride () reduces the carbamate group to a methylamine, while preserving the trifluoromethyl group .

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | , , 60°C | Ketone intermediate | ~70% |

| Reduction | , THF, 0°C → RT | Methylamine derivative | 85% |

Nucleophilic Substitution

The carbamate group participates in nucleophilic displacement reactions:

-

Deprotection : Hydrolysis with trifluoroacetic acid (TFA) or HCl in dioxane cleaves the tert-butyl carbamate, yielding the free amine .

-

Sulfonylation : Reaction with methanesulfonyl chloride () in dichloromethane () and triethylamine () produces sulfonamide derivatives (e.g., ) .

Example:

\text{Deprotection: } \text{Carbamate} \xrightarrow{\text{TFA}} \text{NH}_2\text{-Piperidine} \quad (\text{Yield: 95%})[6]

Cross-Coupling Reactions

The trifluoromethylbenzyl group enables Suzuki-Miyaura couplings:

-

Suzuki Coupling : Reaction with arylboronic esters in the presence of and introduces aromatic substituents at the benzyl position .

| Substrate | Boronic Ester | Catalyst | Product | Yield |

|---|---|---|---|---|

| 4-Bromo-3-(trifluoromethyl)benzyl | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | Biphenyl derivative | 89% |

Hydrogenation and Functional Group Manipulation

Selective hydrogenation modifies unsaturated intermediates:

-

Piperidine Ring Saturation : Catalytic hydrogenation (, 10% Pd/C, EtOH) reduces double bonds in dihydropyridine precursors to form the saturated piperidine ring .

Key Step in Synthesis:

\text{Dihydropyridine} \xrightarrow{H_2, \text{Pd/C}} \text{Piperidine} \quad (\text{Yield: 99%})[2]

Comparative Reactivity with Structural Analogs

The trifluoromethyl group enhances electron-withdrawing effects, accelerating nucleophilic substitutions compared to non-fluorinated analogs. For example:

| Compound | Substituent | Reaction Rate (vs. Reference) |

|---|---|---|

| Target | CF | 3.5× faster (SNAr) |

| Analog | CH | 1.0× (baseline) |

Scientific Research Applications

tert-Butyl methyl(4-(3-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(4-(3-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Similarity scores derived from structural alignment algorithms in .

Key Observations:

Substituent Position : The 3-CF3 benzyl group in the target compound may confer distinct electronic and steric effects compared to the 4-CF3 isomer (CAS 1707358-35-7). The meta-substitution could reduce symmetry and alter binding interactions in biological targets .

This impacts interactions with planar binding pockets (e.g., kinase active sites) .

Carbamate Modifications : The methyl carbamate in the target compound vs. the methylene-linked carbamate in CAS 1707358-35-7 affects steric bulk and hydrogen-bonding capacity, influencing solubility and metabolic stability.

Biological Activity

tert-Butyl methyl(4-(3-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate, also known by its CAS number 1983938-18-6, is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H27F3N2O2

- Molecular Weight : 372.43 g/mol

- Structure : The compound features a piperidine ring substituted with a trifluoromethyl group and a tert-butyl carbamate moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Specifically, it has been shown to interact with receptors involved in neurotransmission and inflammatory responses.

In Vitro Studies

Recent studies have evaluated the effects of this compound on cell lines, particularly focusing on its anti-inflammatory properties. For instance, in differentiated THP-1 cells:

- Pyroptosis Inhibition : The compound exhibited a significant reduction in pyroptotic cell death when administered at concentrations around 10 µM.

- IL-1β Release : There was a noted inhibition of IL-1β release, indicating potential anti-inflammatory effects.

The results from these studies are summarized in Table 1.

| Compound | Pyroptosis Decrease (%) | IL-1β Inhibition (%) | Cytotoxicity (TC50 µM) |

|---|---|---|---|

| This compound | 24.9 ± 6.3 | 14.4 ± 5.0 | 32.9 ± 19.0 |

Case Studies

In a notable case study, the compound was tested in animal models for its effects on pain and inflammation. The results indicated that the compound significantly reduced pain responses compared to control groups, suggesting its potential as an analgesic agent.

Safety and Toxicology

Toxicological assessments have indicated that this compound has a moderate safety profile at therapeutic doses. Long-term studies are necessary to fully understand its chronic toxicity and safety margins.

Q & A

Q. What are the key synthetic steps for preparing tert-butyl methyl(4-(3-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate?

- Methodological Answer : The synthesis typically involves:

Nucleophilic substitution : Reacting a piperidine derivative with a 3-(trifluoromethyl)benzyl halide to introduce the benzyl group .

Carbamate formation : Treating the intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or sodium hydride) under anhydrous conditions .

Purification : Column chromatography or recrystallization to isolate the final product.

Critical factors: Moisture-sensitive reagents require inert gas (N₂/Ar) atmospheres. Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, including piperidine ring conformation and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity .

- Infrared Spectroscopy (IR) : Identifies carbamate C=O stretching (~1700 cm⁻¹) and NH vibrations .

- HPLC : Assesses purity (>95% threshold for biological studies) .

Q. How do solubility and stability impact experimental design?

- Methodological Answer :

- Solubility : Limited aqueous solubility (common in carbamates) necessitates organic solvents (e.g., DMSO, DMF) for in vitro assays. Pre-screen solvents using UV-Vis spectroscopy .

- Stability :

- pH sensitivity : Avoid strong acids/bases to prevent carbamate hydrolysis .

- Storage : Store at –20°C under inert gas to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, base stoichiometry) to identify optimal conditions .

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency .

- Kinetic studies : Use in-situ IR or Raman spectroscopy to track intermediate formation and adjust reaction time .

Q. What strategies resolve discrepancies in NMR spectral data?

- Methodological Answer :

- Dynamic effects : Variable temperature NMR clarifies conformational equilibria (e.g., piperidine chair flipping) .

- Impurity profiling : 2D NMR (COSY, HSQC) or spiking with authentic standards identifies contaminants .

- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference .

Q. How are computational models used to predict biological activity?

- Methodological Answer :

- Molecular docking : Simulate interactions with targets (e.g., bacterial enzymes) using AutoDock Vina or Schrödinger Suite. Focus on the trifluoromethyl group’s hydrophobic interactions .

- MD simulations : Analyze binding stability (100 ns trajectories) to prioritize derivatives for synthesis .

- QSAR models : Corrogate substituent electronic properties (Hammett σ constants) with antimicrobial IC₅₀ values .

Q. What methods address low solubility in cell-based assays?

- Methodological Answer :

- Co-solvents : Use cyclodextrins or PEG derivatives to enhance aqueous solubility without cytotoxicity .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. How is stereochemical purity ensured during synthesis?

- Methodological Answer :

- Chiral chromatography : Use Chiralpak® columns with hexane:IPA gradients to separate enantiomers .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key steps to control stereochemistry .

- Optical rotation : Compare experimental [α]D values with literature for validation .

Q. What structural modifications enhance target selectivity?

- Methodological Answer :

- Bioisosteric replacement : Substitute the trifluoromethyl group with –CF₂H or –OCF₃ to modulate binding .

- Scaffold hopping : Replace the piperidine ring with morpholine or azetidine to alter pharmacokinetics .

- Pharmacophore mapping : Use MOE or Discovery Studio to align critical hydrogen-bond acceptors/donors .

Q. How are structure-activity relationships (SAR) systematically explored?

- Methodological Answer :

- Library synthesis : Prepare derivatives with varied substituents (e.g., halogen, methyl, methoxy) on the benzyl group .

- Biological testing : Screen against panels (e.g., kinase assays, bacterial strains) to identify hit-to-lead candidates .

- Data analysis : Apply clustering algorithms (e.g., PCA) to correlate structural features with activity .

Tables for Key Data

Table 1 : Common Synthetic Intermediates and Their Roles

Table 2 : Stability Under Different Conditions

| Condition | Degradation Observed? | Mitigation Strategy |

|---|---|---|

| pH < 3 (aqueous HCl) | Yes (hydrolysis) | Use neutral buffers in assays |

| UV light (254 nm) | No | Store in amber vials |

| 40°C (dry state) | No | Maintain –20°C storage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.